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molecular formula C3HF5O B8480648 2,3,3,3-Tetrafluoropropanoyl fluoride CAS No. 6065-84-5

2,3,3,3-Tetrafluoropropanoyl fluoride

Cat. No. B8480648
M. Wt: 148.03 g/mol
InChI Key: OVCHOVMROGWUGQ-UHFFFAOYSA-N
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Patent
US04357282

Procedure details

The above methyl ether (49.5 g, prepared from the reaction of hexafluoropropene with sodium methoxide in methanol) in a still pot was cooled in a Dry Ice-acetone bath and 2.70 g of SbF5 was added. The mixture was stirred on a still with a Dry Ice-acetone trap attached and the cooling bath removed. Evolution of CH3F was vigorous below room temperature. The mixture was warmed until all of the product had collected in the Dry Ice-acetone trap. Material in the trap was redistilled in a low-temperature still to give 33 g (82%) of 2,3,3,3-tetrafluoropropionylfluoride, b.p. 25°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SbF5
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2]C.[F:4][C:5]([F:12])([F:11])[C:6]([F:10])=[C:7](F)[F:8].C[O-].[Na+]>CO>[F:10][CH:6]([C:5]([F:12])([F:11])[F:4])[C:7]([F:8])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
SbF5
Quantity
2.7 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred on a still with a Dry Ice-acetone trap
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a still pot was cooled in a Dry Ice-acetone bath
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
CUSTOM
Type
CUSTOM
Details
was vigorous below room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed until all of the product
CUSTOM
Type
CUSTOM
Details
had collected in the Dry Ice-acetone trap
DISTILLATION
Type
DISTILLATION
Details
Material in the trap was redistilled in a low-temperature still

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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